molecular formula C17H26N2S B4303195 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide

2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide

Cat. No. B4303195
M. Wt: 290.5 g/mol
InChI Key: NQEMGUSBFHXALS-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide, also known as JNJ-42165279, is a novel and selective inhibitor of the histamine H3 receptor. It is a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Scientific Research Applications

2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce hyperactivity and impulsivity in animal models of ADHD. Furthermore, 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has been shown to have antipsychotic effects in animal models of schizophrenia.

Mechanism of Action

2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide is a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The histamine H3 receptor regulates the release of various neurotransmitters such as dopamine, acetylcholine, and histamine itself. By blocking the histamine H3 receptor, 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide increases the release of these neurotransmitters, which in turn improves cognitive function, reduces hyperactivity and impulsivity, and has antipsychotic effects.
Biochemical and Physiological Effects:
2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has been shown to increase the release of dopamine, acetylcholine, and histamine in various regions of the brain. This increased neurotransmitter release is associated with improved cognitive function, reduced hyperactivity and impulsivity, and antipsychotic effects. 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has several advantages for lab experiments. It is a highly selective inhibitor of the histamine H3 receptor, which reduces the potential for off-target effects. It also has good oral bioavailability and a long half-life, which allows for convenient dosing in animal studies. However, one limitation of 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research and development of 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide. One potential direction is to test its efficacy in human clinical trials for the treatment of Alzheimer's disease, ADHD, and schizophrenia. Another direction is to investigate its potential for the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the long-term safety and potential side effects of 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide. Finally, there is a need for the development of more potent and selective histamine H3 receptor inhibitors for the treatment of neurological disorders.

properties

IUPAC Name

2-ethyl-N-(2-propan-2-ylphenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2S/c1-4-14-9-7-8-12-19(14)17(20)18-16-11-6-5-10-15(16)13(2)3/h5-6,10-11,13-14H,4,7-9,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEMGUSBFHXALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=S)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[2-(propan-2-yl)phenyl]piperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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